molecular formula C12H8N4O2S2 B12941080 2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-5-carbonitrile CAS No. 89342-50-7

2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-5-carbonitrile

Cat. No.: B12941080
CAS No.: 89342-50-7
M. Wt: 304.4 g/mol
InChI Key: AYIIDOQDVFIBJH-UHFFFAOYSA-N
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Description

2-Amino-1-(thiophen-2-ylsulfonyl)-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(thiophen-2-ylsulfonyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Introduction of the thiophene sulfonyl group: This step involves the sulfonylation of the benzimidazole core with thiophene-2-sulfonyl chloride under basic conditions.

    Amination and nitrile introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(thiophen-2-ylsulfonyl)-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(thiophen-2-ylsulfonyl)-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(thiophen-2-ylsulfonyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with microbial cell membranes or enzymes, leading to its antimicrobial effects .

Properties

CAS No.

89342-50-7

Molecular Formula

C12H8N4O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

2-amino-1-thiophen-2-ylsulfonylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C12H8N4O2S2/c13-7-8-3-4-10-9(6-8)15-12(14)16(10)20(17,18)11-2-1-5-19-11/h1-6H,(H2,14,15)

InChI Key

AYIIDOQDVFIBJH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C#N)N=C2N

Origin of Product

United States

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